Nodularin
Overview
Description
Nodularin is a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena . This compound is a cyclic pentapeptide, known for its stability and resistance to degradation by light, temperature, and microwaves . This compound is primarily found in brackish water bodies and is notorious for causing serious liver damage in humans and animals .
Mechanism of Action
Target of Action
Nodularin primarily targets the liver, though it also accumulates in the blood, intestines, and kidneys . It is a potent inhibitor of protein serine/threonine phosphatase 1 and 2A (PP1 and PP2A), and to a lesser extent, PP2B .
Mode of Action
In the liver, this compound’s interaction with its targets leads to cytoskeletal damage, necrosis, and rapid blistering of the hepatocytes . This interaction also destroys the finer blood vessels of the liver .
Biochemical Pathways
The biochemical reactions of this compound are similar to those of microcystin-LR and okadaic acid, due to their structural similarity . These compounds inhibit specific okadaic acid binding, PP1 and PP2A, and increase protein phosphorylation in the cells by protein kinases .
Pharmacokinetics
It is known that this compound is a relatively stable compound, with light, temperature, and microwaves doing little to degrade it .
Result of Action
The result of this compound’s action is severe liver damage. Chronic exposure to low concentrations of this compound is equally detrimental to the liver . This compound-R is notorious as a potent hepatotoxin that may cause serious damage to the liver of humans and other animals .
Action Environment
This compound is produced by the cyanobacterium Nodularia spumigena, which forms visible colonies presenting as algal blooms in brackish water bodies throughout the world . The late summer blooms of Nodularia spumigena are among the largest cyanobacterial mass occurrences in the world . The production of this compound is influenced by various environmental factors, including light, temperature, and nutrient availability .
Biochemical Analysis
Biochemical Properties
Nodularin-R interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of protein serine/threonine phosphatase 1 and 2A (PP1 and PP2A) with IC50 values of 1.8 nM and 0.026 nM, respectively . The biochemical reactions of this compound-R are similar to those of microcystin-LR due to their structural similarity, inhibiting specific okadaic acid binding, PP1 and PP2A, and increasing protein phosphorylation in the cells by protein kinases .
Cellular Effects
This compound-R has significant effects on various types of cells and cellular processes. It primarily targets the liver, though it also accumulates in the blood, intestines, and kidneys . In the liver, this compound-R leads to cytoskeletal damage, necrosis, and rapid blistering of the hepatocytes . Cell death and rapid blistering also destroy the finer blood vessels of the liver .
Molecular Mechanism
This compound-R exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and changes gene expression. During digestion, this compound-R diffuses from the small intestine into the liver due to active uptake by an unspecific organic anion transporter in the bile acid carrier transport system .
Temporal Effects in Laboratory Settings
This compound-R is a relatively stable compound: light, temperature, and microwaves do little to degrade it . It breaks down slowly at temperatures greater than 104F, pH less than 1, and pH greater than 9 .
Dosage Effects in Animal Models
In animal models, the effects of this compound-R vary with different dosages. Fish exposed to this compound-R were negatively impacted in every studied ontogenic stage . These cyanotoxins can accumulate in various organs of fish, leading to deleterious effects on the physiology .
Metabolic Pathways
This compound-R is involved in several metabolic pathways. The number of metabolic pathways predicted revealed a vast and distinctive yield of potential natural products in the genomes of the genus Nodularia .
Transport and Distribution
This compound-R is transported and distributed within cells and tissues. During digestion, this compound-R diffuses from the small intestine into the liver due to active uptake by an unspecific organic anion transporter in the bile acid carrier transport system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nodularin is synthesized non-ribosomally by the cyanobacterium Nodularia spumigena . The biosynthesis involves a complex assembly of non-proteinogenic amino acids, including N-methyl-didehydroaminobutyric acid and the β-amino acid ADDA . The synthetic route is intricate, involving multiple enzymatic steps that ensure the formation of the cyclic structure.
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, this compound can be isolated from cyanobacterial blooms. The isolation process involves harvesting the cyanobacteria, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Nodularin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its stability and interactions with other compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target specific functional groups within the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced this compound analogs.
Scientific Research Applications
Nodularin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:
Chemistry: this compound is used as a model compound to study the synthesis and stability of cyclic peptides.
Biology: It serves as a tool to investigate the effects of cyanobacterial toxins on aquatic ecosystems and their impact on water quality.
Medicine: this compound is studied for its hepatotoxic effects, providing insights into liver diseases and potential therapeutic interventions.
Comparison with Similar Compounds
Microcystin-LR: A heptapeptide with potent hepatotoxic effects.
Okadaic Acid: A polyether toxin that also inhibits protein phosphatases.
Anatoxin-a: A neurotoxin produced by cyanobacteria, affecting the nervous system.
Nodularin’s unique structure and potent hepatotoxicity make it a significant compound for scientific research and environmental monitoring.
Properties
IUPAC Name |
(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBQSRWSVIBXNC-HSKGSTCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880022 | |
Record name | Nodularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
825.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 mg/mL in methanol | |
Record name | Nodularin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Direct addition of nodularin to B6C3F1 mouse splenocyte cultures produced a concentration-dependent inhibition of the lymphoproliferative response to concanavalin A stimulation. Nodularin inhibited PMA plus ionomycin (Io)-induced IL-2 mRNA expression in murine splenocytes and thymocytes as determined by quantitative/competitive RT-PCR. To further characterize the mechanism for the transcriptional regulation of IL-2, the binding activity of transcription factors, NF-AT, AP-1, NF-kappaB, and Oct, was evaluated by electrophoretic mobility shift assays in mouse splenocytes. Nodularin reduced the NF-AT binding activity in PMA/Io-induced splenocytes, but no significant effect was observed on AP-1, NF-kappaB, or Oct binding activity. Nodularin also inhibited IL-4 mRNA expression in PMA/Io-stimulated murine splenocytes. These results suggest that T lymphocyte is a possible cellular target of nodularin, and the inhibitory effect of nodularin on T-cell specific transcription factor NF-AT induces T-cell dysfunction, which leads to a diminution in IL-2 and IL-4 gene transcription., Treatment of three microcystin (MC) isotypes, MC-LR, MC-YR and nodularin, on B6C3F1 mouse splenocytes produced dose-dependent inhibition of in vitro polyclonal antibody response and lymphoproliferation to LPS. ConA-induced lymphoproliferative response was decreased by MC-YR and nodularin, but no significant effect was observed in the MC-LR treatment. Intraperitoneal administration of nodularin into B6C3F1 mice decreased humoral immune responses to sheep red blood cell (sRBC), and the inhibitory effect became severe when hepatic uptake of nodularin was blocked by rifampicin. Each MC 1 uM suppressed phorbol 12-myristate 13-acetate (PMA) plus ionomycin-induced IL-2 mRNA expression in splenocytes and thymocytes, but not in EL-4 mouse thymoma cells. To further characterize the mechanism for the reduced IL-2 mRNA level, IL-2 mRNA stability was measured using RT-PCR. Deprivation of PMA/ionomycin stimuli from activated splenocytes and blockade of new transcription resulted in destabilization of IL-2 mRNA, which was accelerated by MC treatment. These results demonstrated that MC down-regulated lymphocyte functions and the immunosuppression was mediated, at least in part, through decreased IL-2 mRNA stability., Okadaic acid is functionally a potent tumor promoter working through inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), resulting in sustained phosphorylation of proteins in cells. The mechanism of tumor promotion with okadaic acid is thus completely different from that of the classic tumor promoter phorbol ester. Other potent inhibitors of PP1 and PP2A - such as dinophysistoxin-1, calyculins A-H, microcystin-LR and its derivatives, and nodularin - were isolated from marine organisms, and their structural features including the crystal structure of the PP1-inhibitor complex, tumor promoting activities, and biochemical and biological effects, are reviewed. The compounds induced tumor promoting activity in three different organs, including mouse skin, rat glandular stomach and rat liver, initiated with three different carcinogens. The results indicate that inhibition of PP1 and PP2A is a general mechanism of tumor promotion applicable to various organs..., A common mechanism in the toxicity of microcystins and nodularin is the specific inhibition of Ser/Thr protein phosphatases 1 and 2A at picomolar concentrations in the cytoplasm and the nucleus in vitro. This inhibition results in hyperphosphorylation of intracellular proteins, which is shown by the rapid disaggregation of intermediate filaments (cytokeratins) that form the cellular scaffold in human and rodent hepatocytes. Microfilaments become detached from the cytoplasmic membrane, which results in cell cytoskeletal deformation and bleb formation. Cell lysis and apoptosis follow, depending on the dose. Death results from dissolution of the liver structure and intrahepatic pooling of blood, which lead to overall haemorrhagic shock. Doses that are not immediately lethal can result in death from liver failure in large animals and humans several months after the initial exposure to microcystin. | |
Record name | Nodularin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
118399-22-7 | |
Record name | Nodularin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118399227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nodularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118399-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NODULARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0979BIK2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nodularin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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